molecular formula C27H28ClN5O5S B11499479 ethyl N-({[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)phenylalaninate

ethyl N-({[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)phenylalaninate

Cat. No.: B11499479
M. Wt: 570.1 g/mol
InChI Key: IGTKENAPLZEUSY-UHFFFAOYSA-N
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Description

ETHYL 2-[2-({7-[(4-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDO]-3-PHENYLPROPANOATE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with various functional groups, including a chlorophenylmethyl group, a dimethyl group, and a phenylpropanoate ester. The presence of these diverse functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of ETHYL 2-[2-({7-[(4-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDO]-3-PHENYLPROPANOATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the purine core, followed by the introduction of the chlorophenylmethyl group, the dimethyl groups, and the phenylpropanoate ester. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

ETHYL 2-[2-({7-[(4-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDO]-3-PHENYLPROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

ETHYL 2-[2-({7-[(4-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDO]-3-PHENYLPROPANOATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-({7-[(4-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDO]-3-PHENYLPROPANOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the purine ring system suggests that it may interact with nucleic acids or proteins involved in cellular processes. The exact molecular targets and pathways involved in its mechanism of action are subjects of ongoing research.

Comparison with Similar Compounds

ETHYL 2-[2-({7-[(4-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDO]-3-PHENYLPROPANOATE can be compared with other similar compounds, such as:

    Purine derivatives: Compounds like caffeine and theobromine, which also contain a purine ring system, but differ in their substituents and biological activities.

    Chlorophenyl derivatives: Compounds like chloramphenicol, which contain a chlorophenyl group and exhibit antimicrobial properties.

    Phenylpropanoate esters: Compounds like ethyl cinnamate, which contain a phenylpropanoate ester and are used in the fragrance industry.

The uniqueness of ETHYL 2-[2-({7-[(4-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDO]-3-PHENYLPROPANOATE lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H28ClN5O5S

Molecular Weight

570.1 g/mol

IUPAC Name

ethyl 2-[[2-[7-[(4-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C27H28ClN5O5S/c1-4-38-25(36)20(14-17-8-6-5-7-9-17)29-21(34)16-39-26-30-23-22(24(35)32(3)27(37)31(23)2)33(26)15-18-10-12-19(28)13-11-18/h5-13,20H,4,14-16H2,1-3H3,(H,29,34)

InChI Key

IGTKENAPLZEUSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)CSC2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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